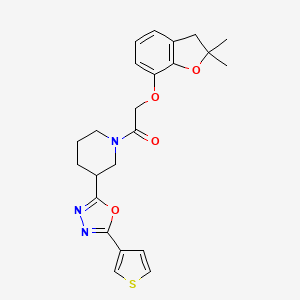
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with promising biological activities. Its structure incorporates a benzofuran moiety and a thiophene-substituted oxadiazole, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O3S with a molecular weight of approximately 352.43 g/mol. The structure features a unique combination of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 352.43 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may act through multiple mechanisms:
- Indoleamine 2,3-dioxygenase (IDO) Inhibition : Similar compounds have demonstrated the ability to inhibit IDO, an enzyme involved in tryptophan metabolism that plays a role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve cancer treatment efficacy .
- Antimicrobial Activity : The oxadiazole ring is associated with various antimicrobial activities. Compounds containing this moiety have shown effectiveness against bacterial and fungal infections .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit cancer cell growth in several lines including MCF7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating significant potency .
- Animal Models : Animal studies indicated that compounds with similar structures exhibit reduced tumor sizes when administered alongside standard chemotherapy agents, suggesting a synergistic effect .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | IDO Inhibitor | 0.25 |
| Compound B | Antimicrobial | 0.95 |
| Compound C | Cytotoxic (MCF7) | 6.72 |
Applications De Recherche Scientifique
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme involved in immune regulation and cancer progression; its inhibition can enhance anti-tumor immunity and improve the efficacy of cancer treatments. Studies have shown that compounds with similar structures can modulate immune responses and possess anti-cancer properties .
Potential Therapeutic Applications
-
Cancer Treatment :
- The inhibition of IDO by this compound suggests its potential in cancer immunotherapy. By blocking IDO activity, it may enhance the effectiveness of existing cancer therapies.
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Study 1: IDO Inhibition
A study demonstrated that compounds structurally related to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone significantly inhibited IDO activity in vitro. This inhibition correlated with increased T-cell proliferation and enhanced anti-tumor effects in murine models .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related compounds. The study reported that specific derivatives exhibited significant reductions in pro-inflammatory cytokines in cell culture models, suggesting a pathway for developing new anti-inflammatory drugs .
Propriétés
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-23(2)11-15-5-3-7-18(20(15)30-23)28-13-19(27)26-9-4-6-16(12-26)21-24-25-22(29-21)17-8-10-31-14-17/h3,5,7-8,10,14,16H,4,6,9,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLCRLBBRCOQSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













